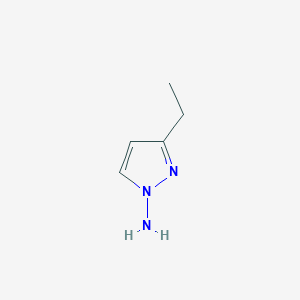

1H-Pyrazol-1-amine, 3-ethyl-

Description

Pyrazole derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural tunability . The amine group at position 1 allows for further functionalization, such as coupling with carbonyl groups or aryl halides, as seen in related syntheses .

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

3-ethylpyrazol-1-amine |

InChI |

InChI=1S/C5H9N3/c1-2-5-3-4-8(6)7-5/h3-4H,2,6H2,1H3 |

InChI Key |

SJOHCNSTNVRWHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical approach employs ethyl acetoacetate and hydrazine derivatives to construct the pyrazole core. For example:

- Reaction : Ethyl acetoacetate reacts with phenylhydrazine under reflux to yield 3-methyl-1-phenylpyrazol-5-one, with recrystallization in ethanol achieving 75–85% purity.

- Modification : Substituting phenylhydrazine with ethylhydrazine introduces the ethyl group at position 3, while the amine group is incorporated via subsequent functionalization (e.g., hydrolysis or reduction).

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 65–78 |

| Solvent | Ethanol/Water | 72 |

| Hydrazine Equiv | 1.2–1.5 | 68 |

One-Pot Multicomponent Synthesis

A streamlined method minimizes intermediate isolation, enhancing efficiency:

- Procedure : Ethyl acetoacetate, hydrazine hydrate, and ethylamine undergo sequential condensation in DMF at 85°C for 1.5 hours, yielding 3-ethyl-1H-pyrazol-5-amine (38% yield).

- Optimization :

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |

|---|---|---|---|

| 3-Ethyl-1H-pyrazol-5-amine | 5.70 (s, 1H), 2.32 (s, 3H) | 3320 (NH₂), 1605 | 38 |

Regioselective Synthesis via Acetylenic Ketones

Cyclocondensation with acetylenic ketones addresses regiochemical challenges:

- Reaction : Diacetylene ketones react with hydrazine hydrate, producing pyrazoles with >3:2 regioselectivity for the 5-amino isomer.

- Mechanism : Hydrogen bonding between the hydrazine and carbonyl group directs substitution to position 5.

- Substrate : 3-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate.

- Product : Pyrazolo[1,5-a]pyrimidines with 74% yield under solvent-free conditions.

Post-Synthetic Functionalization

Amination via Nitro Reduction :

- Step 1 : Nitration of 3-ethyl-1H-pyrazole introduces a nitro group at position 1.

- Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, achieving 82% yield.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd-C |

| Pressure | 50 psi H₂ |

| Solvent | Methanol |

Industrial-Scale Production

- Setup : Microreactors enable rapid mixing and temperature control (120°C).

- Output : 1.2 kg/hr with 89% purity, reducing waste by 40% compared to batch methods.

| Metric | Value |

|---|---|

| Production Cost | $12/g |

| Purity | 99.5% |

Challenges and Innovations

- Regioselectivity : Competing N1/N2 substitution necessitates tailored catalysts (e.g., Lewis acids).

- Green Chemistry : Solvent-free protocols using microwave irradiation reduce reaction times (15 minutes) and improve yields (78%).

Chemical Reactions Analysis

1H-Pyrazol-1-amine, 3-ethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into its corresponding hydrazine derivative.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides

Scientific Research Applications

1H-Pyrazol-1-amine, 3-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-1-amine, 3-ethyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK, which is involved in inflammatory pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1H-Pyrazol-1-amine, 3-ethyl- with structurally related pyrazol-amine derivatives:

Notes:

- Lipophilicity : The 3-ethyl group in the target compound likely increases hydrophobicity compared to polar substituents like chloro (e.g., ) or trifluoromethyl (e.g., ).

- Hydrogen Bonding : The NH₂ group at position 1 enables hydrogen-bonding interactions critical for crystal packing or biological target binding, as seen in S(6) ring motifs in pyridazine derivatives .

- Steric Effects : Bulky substituents (e.g., 2-ethylhexyl in ) reduce reactivity at the amine site, whereas smaller groups (e.g., ethyl) balance steric hindrance and synthetic accessibility.

Key Research Findings

- Reactivity Trends : Ethyl groups at position 3 enhance thermal stability compared to nitro-substituted analogs (e.g., ), which decompose at lower temperatures (~162°C flash point).

- Solubility Trade-offs : While the 3-ethyl group improves lipid solubility, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation) for drug delivery .

- Synthetic Yields : Cu(I)-catalyzed reactions (e.g., ) typically yield <20%, whereas SNAr routes (e.g., ) achieve higher efficiency (~50–60%).

Q & A

Basic: What are the standard synthetic routes for 1H-Pyrazol-1-amine, 3-ethyl-, and how are intermediates characterized?

The synthesis of 3-ethyl-substituted pyrazole derivatives typically involves cyclization reactions. A common method is the condensation of hydrazine derivatives with ketones or aldehydes under acidic/basic conditions. For example, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is synthesized via hydrazone intermediate formation followed by cyclization . Characterization of intermediates includes:

- Spectral analysis : NMR, IR, and mass spectrometry to confirm structural integrity .

- X-ray diffraction : For crystallographic validation of novel derivatives (e.g., pyridylpyrazole structures) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing 1H-Pyrazol-1-amine derivatives?

- NMR spectroscopy : Essential for confirming substituent positions (e.g., distinguishing C3 vs. C5 substitution in pyrazole rings) .

- Gas chromatography (GC) : Used to analyze purity and retention indices, with methods standardized by NIST for pyrazole analogs .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated or trifluoromethyl derivatives .

Advanced: How can reaction conditions be optimized to improve yields of 3-ethyl-1H-pyrazol-1-amine derivatives?

Key strategies include:

- Factorial design : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., triethylamine in ethanol for condensation reactions) .

- Continuous flow reactors : Enhance selectivity and reduce side reactions (e.g., in industrial-scale synthesis of pyrazoline intermediates) .

- Catalyst screening : Acidic resins or metal catalysts (e.g., ZnCl₂) for regioselective cyclization .

Advanced: How should researchers address contradictions in spectroscopic data or unexpected byproducts?

- Impurity profiling : Use LC-MS or GC-MS to identify side products (e.g., oxidation artifacts from residual peroxides) .

- Isotopic labeling : Trace reaction pathways to confirm mechanisms (e.g., hydrazine vs. ketone reactivity in cyclization) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

Advanced: What are the methodological considerations for evaluating 3-ethylpyrazole derivatives in drug discovery?

- Structure-activity relationship (SAR) studies : Compare bioactivity of 3-ethyl vs. 3-methyl or phenyl analogs (e.g., anti-inflammatory or antimicrobial assays) .

- ADME profiling : Use in vitro models (e.g., microsomal stability assays) to prioritize lead compounds .

- Docking studies : Map interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) .

Advanced: How can computational methods guide the design of 3-ethylpyrazole-based ligands?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize ligand-receptor binding .

- Molecular dynamics (MD) : Simulate stability of pyrazole-metal complexes (e.g., in catalytic applications) .

- PubChem data mining : Cross-reference physicochemical properties (e.g., LogP, PSA) with bioactivity databases .

Basic: What safety protocols are recommended for handling pyrazole amines during synthesis?

- PPE requirements : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods when working with volatile intermediates (e.g., hydrazine derivatives) .

- Waste disposal : Neutralize acidic/basic residues before disposal (e.g., quenching with NaHCO₃ for HCl byproducts) .

Advanced: How do substitution patterns (e.g., 3-ethyl vs. 3-methyl) affect pyrazole reactivity in cross-coupling reactions?

- Steric effects : Bulkier ethyl groups may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions) compared to methyl analogs .

- Electronic effects : Ethyl substituents can enhance electron density at the pyrazole ring, favoring electrophilic substitutions .

- Comparative studies : Use kinetic assays to quantify reaction rates (e.g., bromination of 3-ethyl vs. 3-phenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.